2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazolopyrimidine core might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Amplification of Phleomycin
Research indicates that s-Triazolopyrimidine derivatives, similar in structure to the compound , show significant activity as amplifiers of phleomycin, a glycopeptide antibiotic. These compounds, including the likes of 2-(s-triazolopyrimidin-3'-ylthio)acetamide, demonstrate high activity and resistance to metabolism, suggesting potential in enhancing antibiotic efficacy (Brown et al., 1978).
Potential Antiasthma Agents
Triazolopyrimidine compounds have been explored for their role in inhibiting mediator release, which is crucial in the treatment of asthma. Specifically, 5-aryl-2-amino[1,2,4]triazolopyrimidines, through their synthesis process, have been identified as active mediator release inhibitors. This suggests potential applications in developing new treatments for asthma (Medwid et al., 1990).
Insecticidal Activity
The triazolopyrimidine structure has been incorporated into compounds tested for insecticidal properties. For instance, compounds synthesized using a similar precursor showed insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activities
Compounds structurally related to 2-((3-Benzyl-3H-[1,2,3]triazolopyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown promise in antimicrobial applications. Research has demonstrated the effectiveness of similar compounds against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelhamid et al., 2016).
Antitumor Activity
Studies have shown that derivatives of triazolopyrimidines exhibit potent antitumor activity. For instance, compounds with a similar structure have been evaluated against liver and breast cancer cell lines, displaying significant growth inhibitory activity. This suggests their potential use in cancer therapy (Edrees et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is known to be used in the design of new LSD1 inhibitors . LSD1, or Lysine-specific demethylase 1, is a histone demethylase whose aberrant activity is associated with several types of cancer.
Mode of Action
The compound likely interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the compound’s activity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)14-8-4-5-9-15(14)26-16(30)11-31-19-17-18(24-12-25-19)29(28-27-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCRRJAGZDYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.